1,3-Diethynyl-5-(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H5F3 |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1,3-diethynyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H5F3/c1-3-8-5-9(4-2)7-10(6-8)11(12,13)14/h1-2,5-7H |
InChI Key |
FFGWVQDPWWWGDE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C(F)(F)F)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Diethynyl 5 Trifluoromethyl Benzene: Strategic Approaches and Mechanistic Considerations
Retrosynthetic Analysis of 1,3-Diethynyl-5-(trifluoromethyl)benzene Precursors
A logical retrosynthetic disconnection of the target molecule, this compound, points to a dihalogenated benzene (B151609) derivative as a key precursor. The carbon-carbon triple bonds can be conceptually disconnected, leading back to a 1,3-dihalo-5-(trifluoromethyl)benzene intermediate and an acetylene (B1199291) source. This approach is the foundation for widely used cross-coupling strategies.
The most common precursors for this synthesis are 1,3-dibromo-5-(trifluoromethyl)benzene (B1299342) and 1,3-diiodo-5-(trifluoromethyl)benzene. nih.govnih.gov The choice between a bromo or iodo derivative often depends on a balance between reactivity and availability. Aryl iodides are generally more reactive in palladium-catalyzed coupling reactions, allowing for milder reaction conditions. wikipedia.org However, aryl bromides can also be effective substrates, sometimes offering advantages in terms of cost and stability. nih.gov
The synthesis of these dihalogenated precursors typically starts from commercially available materials like 3,5-bis(trifluoromethyl)aniline (B1329491) or related compounds. mdpi.com For instance, 1,3-dibromo-5-(trifluoromethyl)benzene can be prepared through diazotization of the corresponding aniline (B41778) followed by a Sandmeyer-type reaction.
Palladium-Catalyzed Cross-Coupling Strategies for Ethynylation of this compound Precursors
Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of this compound, offering a powerful and versatile method for forming the crucial carbon-carbon bonds between the aromatic core and the ethynyl (B1212043) groups. wikipedia.org
Sonogashira Coupling Protocols for the Introduction of Ethynyl Functionalities
The Sonogashira coupling reaction is the most prominent and widely employed method for the ethynylation of aryl halides. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine (B128534). wikipedia.orgorganic-chemistry.org
In the synthesis of this compound, a dihalo-5-(trifluoromethyl)benzene precursor is reacted with a suitable protected or unprotected acetylene source. A common strategy involves the use of trimethylsilylacetylene (B32187) (TMSA), where the trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne. This prevents self-coupling of the alkyne and allows for a controlled, stepwise introduction of the ethynyl moieties. Following the coupling reaction, the silyl (B83357) group is readily removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne. wikipedia.orgresearchgate.net
The general reaction scheme is as follows:
Step 1: Double Sonogashira Coupling A 1,3-dihalo-5-(trifluoromethyl)benzene is reacted with an excess of trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (typically CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or toluene.
Step 2: Deprotection The resulting 1,3-bis(trimethylsilylethynyl)-5-(trifluoromethyl)benzene is then treated with a desilylating agent, such as potassium carbonate in methanol (B129727) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to afford the final product, this compound.
Optimization of Reaction Parameters for Enhanced Yields and Selectivity in this compound Synthesis
Achieving high yields and selectivity in the synthesis of this compound via Sonogashira coupling requires careful optimization of several reaction parameters.
| Parameter | Considerations and Optimization Strategies |
| Catalyst System | The choice of palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ is commonly used, other catalysts with different phosphine (B1218219) ligands can offer improved activity and stability. libretexts.org The copper(I) co-catalyst is generally essential for the reaction to proceed efficiently at lower temperatures, though copper-free Sonogashira protocols have been developed. nih.govkaust.edu.sa |
| Base | Triethylamine is a frequently used base, acting as both a base and a solvent in some cases. kaust.edu.sa Other amine bases or inorganic bases like potassium carbonate can also be employed. The choice of base can influence the reaction rate and the formation of side products. hes-so.ch |
| Solvent | The reaction is typically carried out in aprotic solvents such as tetrahydrofuran (B95107) (THF), toluene, or dimethylformamide (DMF). The solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction kinetics. hes-so.ch |
| Temperature | Sonogashira reactions can often be performed at room temperature, particularly with more reactive aryl iodides. wikipedia.org For less reactive aryl bromides, heating may be necessary. Careful temperature control is important to prevent side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). |
| Alkyne Source | The use of a protected alkyne like trimethylsilylacetylene is a key strategy to prevent the formation of undesired homocoupled diynes. researchgate.net The stoichiometry of the alkyne is also important to ensure complete reaction at both halogenated sites. |
Recent advancements in Sonogashira coupling focus on developing more sustainable protocols, including the use of aqueous media, lower catalyst loadings, and milder reaction conditions. kaust.edu.sa
Alternative Synthetic Routes to this compound
While the Sonogashira coupling is the predominant method, other synthetic strategies can be considered for the formation of the diethynylbenzene scaffold.
Exploration of Glaser Coupling Approaches for Related Scaffolds and their Adaptability
The Glaser coupling is a classic reaction in organic chemistry that involves the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, typically using a copper(I) salt and an oxidant like oxygen or air. wikipedia.orgrsc.org While the Glaser coupling itself is a homocoupling reaction, modifications such as the Hay and Eglinton variations provide more control and versatility. wikipedia.orgrsc.org
In the context of synthesizing this compound, a direct Glaser coupling is not applicable for the primary bond formation between the aryl ring and the ethynyl groups. However, it is a relevant consideration as a potential side reaction during Sonogashira coupling if terminal alkynes are used directly without protection. The conditions of the Sonogashira reaction (copper(I) salt, base, and potential presence of oxygen) can promote the unwanted Glaser homocoupling of the alkyne reactant.
The principles of Glaser-type couplings could be adapted in a hypothetical multi-step sequence. For instance, one could envision the synthesis of a (3,5-bis(trifluoromethyl)phenyl)boronic acid derivative and its coupling with an ethynylating agent, followed by a final homocoupling step. However, such a route would likely be more complex and less efficient than the direct Sonogashira approach. Recent research has focused on developing greener and more efficient Glaser coupling protocols, which could be relevant for the synthesis of larger, symmetrical molecules derived from this compound. rsc.orgmdpi.com
Emerging Methodologies in the Synthesis of Multiply Ethynylated Aromatic Systems
The field of organic synthesis is continually evolving, with new methodologies emerging for the construction of complex aromatic structures. For the synthesis of multiply ethynylated aromatic systems like this compound, several areas of research hold promise:
C-H Activation/Arylation: Direct C-H activation and subsequent arylation or ethynylation of the benzene ring is a highly attractive strategy from an atom-economy perspective. While challenging to control the regioselectivity for a 1,3,5-substitution pattern, advances in directing group chemistry and catalyst design may make this a viable future approach. researchgate.net
Decarboxylative Coupling: The coupling of aryl carboxylic acids with terminal alkynes, where the carboxylic acid group is removed in the process, offers an alternative to the use of aryl halides. This method can sometimes provide advantages in terms of substrate availability and functional group tolerance.
"Inverse" Sonogashira Reaction: Variations of the Sonogashira reaction where the nucleophilic and electrophilic partners are reversed are being explored. For instance, an "inverse Sonogashira" reaction involves the coupling of an iodoalkyne with an organoboron reagent. nih.gov This could potentially offer a different synthetic route to the target molecule, starting from a different set of precursors.
These emerging methodologies, while not yet standard for the synthesis of this compound, represent the forefront of research in carbon-carbon bond formation and may offer more efficient and sustainable routes in the future.
Mechanistic Insights into the Formation of this compound
The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira reaction. researchgate.net This powerful C-C bond-forming methodology couples a vinyl or aryl halide with a terminal alkyne. For the target molecule, the strategy involves a double coupling reaction between an activated benzene ring, 1,3-dibromo-5-(trifluoromethyl)benzene , and a suitable terminal alkyne, such as trimethylsilylacetylene , followed by a deprotection step.
The reaction mechanism is understood to proceed through two interconnected catalytic cycles, one involving palladium and the other, typically, copper(I) iodide as a co-catalyst. The trifluoromethyl group (-CF₃) on the aromatic ring is a strong electron-withdrawing group, which activates the carbon-bromine bonds, making them more susceptible to the initial step of the catalytic cycle.
The Palladium Catalytic Cycle:
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst to one of the C-Br bonds of 1,3-dibromo-5-(trifluoromethyl)benzene. This step forms a square planar Pd(II) complex.
Transmetalation: Concurrently, in the copper cycle, copper(I) iodide reacts with the terminal alkyne in the presence of a base (like triethylamine) to form a copper(I) acetylide intermediate. This acetylide is then transferred to the Pd(II) complex, displacing a bromide ligand. This step is known as transmetalation.
Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl group and the alkynyl group, undergoes reductive elimination. This step forms the new carbon-carbon bond of the mono-alkynylated intermediate, 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene , and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The regenerated Pd(0) catalyst can then initiate a second cycle at the remaining C-Br bond of the mono-alkynylated intermediate, leading to the formation of the final product, this compound.
The Copper Co-Catalyst Cycle:
The role of the copper(I) salt is to facilitate the transfer of the alkyne to the palladium center. researchgate.net It reacts with the terminal alkyne to form a copper acetylide, which is a more potent nucleophile for the transmetalation step than the alkyne itself.
In copper-free Sonogashira variations, the base is believed to form a palladium-acetylide complex directly, though this often requires different ligands and conditions. researchgate.net Throughout the reaction, the base, typically an amine like triethylamine or diisopropylamine, serves to neutralize the hydrogen halide formed and to assist in the formation of the active acetylide species. researchgate.net
| Catalytic Cycle Step | Description | Key Species Involved |
| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-bromide bond. | 1,3-dibromo-5-(trifluoromethyl)benzene, Pd(0) catalyst |
| Transmetalation | The alkynyl group is transferred from copper to palladium. | Copper(I) acetylide, Aryl-Pd(II)-halide complex |
| Reductive Elimination | The aryl and alkynyl groups are coupled, forming the product and regenerating the catalyst. | Aryl-alkynyl-Pd(II) complex |
Methodological Advancements in the Isolation and Purification of this compound
The isolation and purification of this compound from the complex mixture of a Sonogashira reaction require a multi-step approach to remove catalysts, salts, unreacted starting materials, and reaction byproducts. Methodological advancements focus on achieving high purity through efficient and scalable techniques.
The typical purification protocol proceeds as follows:
Post-Reaction Workup: Upon completion, the reaction mixture is cooled and diluted with an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The mixture is then subjected to an aqueous workup. This involves washing the organic solution with water and brine (a saturated aqueous solution of NaCl). This process removes water-soluble components like the amine hydrohalide salt and any remaining inorganic reagents. orgsyn.org
Catalyst Removal: The palladium catalyst can often be removed by filtration. The crude reaction mixture is passed through a short plug of a filter agent like Celite® or silica (B1680970) gel. orgsyn.orgmdpi.com This step effectively adsorbs the palladium complexes and other high-molecular-weight impurities.
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. vanderbilt.edu After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. orgsyn.org
Chromatographic Purification: The primary method for obtaining highly pure this compound is flash column chromatography on silica gel. rsc.orgnih.gov Given the non-polar nature of the target molecule, a non-polar eluent system, typically a gradient of ethyl acetate in hexanes, is employed. orgsyn.orgrsc.org This technique separates the desired product from any remaining starting material (1,3-dibromo-5-(trifluoromethyl)benzene), the mono-coupled intermediate, and byproducts from alkyne homocoupling (Glaser coupling).
The table below summarizes the modern purification workflow.
| Purification Step | Reagents/Materials | Purpose |
| Aqueous Workup | Ethyl Acetate, Water, Saturated NaCl (Brine) | To remove water-soluble salts and impurities. orgsyn.org |
| Filtration | Celite® or Silica Gel Plug | To remove the insoluble palladium catalyst and other solid impurities. orgsyn.orgmdpi.com |
| Drying | Anhydrous MgSO₄ or Na₂SO₄ | To remove dissolved water from the organic phase. vanderbilt.edu |
| Concentration | Rotary Evaporator | To remove the bulk solvent from the crude product. orgsyn.org |
| Flash Chromatography | Silica Gel, Hexanes/Ethyl Acetate | To separate the target compound from starting materials and byproducts based on polarity. rsc.orgnih.gov |
Reactivity and Derivatization Pathways of 1,3 Diethynyl 5 Trifluoromethyl Benzene: Unlocking Diverse Chemical Transformations
Palladium/Copper-Catalyzed Coupling Reactions of 1,3-Diethynyl-5-(trifluoromethyl)benzene
Palladium- and copper-catalyzed reactions are powerful tools for the formation of carbon-carbon bonds, and the two terminal alkyne groups of this compound are ideal handles for such transformations.
Cross-Coupling with Halogenated Aromatics for Conjugated Systems
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for creating conjugated systems. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. For this compound, a stepwise or double Sonogashira coupling with halogenated aromatics would be the primary method to synthesize extended π-conjugated molecules.
The strong electron-withdrawing nature of the trifluoromethyl group would likely influence the reactivity of the alkyne moieties. While no specific studies on this compound have been reported, research on similar fluorinated aromatic alkynes suggests that the increased acidity of the acetylenic protons could facilitate the formation of the copper acetylide intermediate, potentially accelerating the reaction rate under certain conditions. The reaction would allow for the precise installation of various aromatic or heteroaromatic units, leading to a diverse library of functional materials.
Table 1: Hypothetical Sonogashira Cross-Coupling of this compound (Note: This table is illustrative and based on general reaction conditions for Sonogashira couplings, as specific data for the title compound is not available in the literature.)
| Entry | Aryl Halide | Catalyst System | Solvent | Product |
| 1 | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | THF | 1,3-Bis(phenylethynyl)-5-(trifluoromethyl)benzene |
| 2 | 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI, PPh₃ | DMF/Et₃N | 1,3-Bis((4-pyridyl)ethynyl)-5-(trifluoromethyl)benzene |
| 3 | 2-Iodothiophene | Pd(OAc)₂, SPhos, K₂CO₃ | Toluene | 1,3-Bis((2-thienyl)ethynyl)-5-(trifluoromethyl)benzene |
Alkyne Homocoupling for Oligomerization and Polymerization
The homocoupling of terminal alkynes, such as the Glaser or Eglinton couplings, provides a direct route to symmetrical diynes and conjugated polymers. For this compound, these reactions would lead to the formation of oligomers and polymers with a regular, cross-linked structure. These materials, often referred to as graphynes or graphdiynes, are of significant interest for their potential electronic and optical properties.
The polymerization of diethynylbenzene monomers has been shown to produce microporous networks with high surface areas. The introduction of the trifluoromethyl group would be expected to enhance the solubility of the resulting polymers in organic solvents and modify their electronic properties and thermal stability. The reaction is typically carried out using a copper(I) salt and an oxidant, such as oxygen or a copper(II) salt, in the presence of a base. The resulting network would consist of benzene (B151609) rings connected by butadiyne linkages.
Click Chemistry Applications with this compound
The terminal alkyne groups make this compound an ideal substrate for "click" chemistry, a set of biocompatible and highly efficient reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide (B81097). This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. This compound could serve as a difunctional linker, reacting with two equivalents of an azide-containing molecule to create symmetrical structures or with polymers bearing azide functionalities to act as a cross-linker.
The formation of the triazole ring is a highly reliable transformation used in drug discovery, materials science, and bioconjugation. The resulting triazole-linked products derived from this compound would benefit from the physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity in a pharmaceutical context.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Advanced Polymer Design
For biological applications where the cytotoxicity of copper is a concern, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative. In this reaction, the alkyne is activated by ring strain, typically within a cyclooctyne (B158145) ring system. While this compound itself is not a strained alkyne, it could be derivatized to incorporate a strained alkyne moiety, or more commonly, it would react with molecules that have been functionalized with strained alkynes. However, the primary utility of this compound lies in reactions where it provides the terminal alkyne functionality. Therefore, its direct application in SPAAC is less straightforward unless it is first modified. The principles of SPAAC are well-documented, highlighting its utility in complex biological systems and materials science for creating well-defined polymer architectures.
Nucleophilic and Electrophilic Reactivity of this compound
The electronic properties of the benzene ring and the alkyne groups in this compound dictate its reactivity towards nucleophiles and electrophiles.
The benzene ring is substituted with three electron-withdrawing groups: two ethynyl (B1212043) groups and one trifluoromethyl group. The trifluoromethyl group, in particular, is a very strong deactivating group for electrophilic aromatic substitution due to its powerful inductive electron withdrawal. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the aromatic ring would be extremely difficult and require harsh conditions. Conversely, these electron-withdrawing groups make the aromatic ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present on the ring. In the parent molecule, where only hydrogen atoms are attached to the ring, direct nucleophilic attack is unlikely. However, if one of the hydrogens were replaced by a halogen, for example, SₙAr would be facilitated.
The alkyne groups themselves are also sites of reactivity. They can undergo nucleophilic addition, particularly with soft nucleophiles, often catalyzed by transition metals. The electron-withdrawing nature of the trifluoromethylphenyl group would polarize the triple bonds, making the carbon atom closer to the ring more electrophilic and thus more susceptible to nucleophilic attack. Electrophilic addition to the alkyne groups (e.g., hydrohalogenation) is also possible, but the deactivating effect of the aromatic ring might render these reactions less favorable compared to simple alkyl alkynes.
Reactivity at the Ethynyl Moieties
The terminal alkyne functionalities are the primary sites of reactivity in this compound, susceptible to a variety of transformations. One of the most prominent reactions is the Sonogashira cross-coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is fundamental in the synthesis of larger conjugated systems, including oligo(phenylene ethynylene)s and poly(phenylene ethynylene)s. The general scheme for a Sonogashira coupling involving an aryl halide is depicted below:
Influence of the Trifluoromethyl Group on Ring Reactivity
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This has a profound impact on the reactivity of the benzene ring. The -CF3 group deactivates the aromatic ring towards electrophilic aromatic substitution by inductively pulling electron density away from the ring system. vaia.comyoutube.com This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation more challenging compared to unsubstituted benzene.
Furthermore, the trifluoromethyl group is a meta-directing substituent. vaia.com When an electrophilic substitution reaction does occur, the incoming electrophile is directed to the positions meta to the -CF3 group (positions 4 and 6). This is because the carbocation intermediates formed by ortho and para attack are significantly destabilized by the adjacent electron-withdrawing -CF3 group. The intermediate for meta attack keeps the positive charge further away from the deactivating group, making it the more stable and favored pathway. youtube.com
Cycloaddition Reactions Involving the Ethynyl Groups of this compound
The electron-deficient nature of the ethynyl groups, enhanced by the trifluoromethyl substituent, makes this compound a good candidate for various cycloaddition reactions.
Diels-Alder Reactions for Fused Aromatic Systems
Table 1: Expected Reactivity in Diels-Alder Reactions
| Diene Type | Expected Reactivity with this compound |
|---|---|
| Electron-rich dienes (e.g., substituted furans, cyclopentadiene) | High |
| Electron-neutral dienes (e.g., 1,3-butadiene) | Moderate |
[2+2] and [2+2+2] Cycloadditions
[2+2] cycloadditions, often photochemically induced, can occur between two alkyne units to form cyclobutadiene (B73232) derivatives, although these are often unstable and highly reactive. libretexts.org More synthetically useful are transition-metal-catalyzed [2+2+2] cycloadditions. In these reactions, three alkyne units can combine to form a benzene ring. sapub.org The intramolecular cyclotrimerization of a molecule like this compound with an external alkyne could potentially lead to the formation of highly substituted aromatic compounds. The specific regioselectivity of such reactions would be influenced by the nature of the catalyst and the substrates involved. While the polymerization of diethynylarenes can sometimes involve cyclotrimerization side reactions, leading to branched or cross-linked polymers, the controlled intermolecular [2+2+2] cycloaddition for the synthesis of discrete molecules is also a known transformation for diynes. nih.gov
Polymerization and Oligomerization Strategies Utilizing this compound as a Monomer
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of conjugated polymers and oligomers.
Poly(phenylene ethynylene) (PPE) Synthesis from this compound
Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers with interesting optical and electronic properties. A primary method for their synthesis is the Sonogashira polycondensation. libretexts.org In this process, a diethynyl monomer, such as this compound, is reacted with a dihaloaromatic comonomer in the presence of a palladium catalyst and a copper(I) cocatalyst.
The incorporation of the trifluoromethyl group into the polymer backbone is expected to influence the final properties of the PPE. The electron-withdrawing nature of the -CF3 group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, potentially affecting its absorption and emission spectra, as well as its electron-accepting capabilities. Furthermore, the presence of the bulky and lipophilic -CF3 group can impact the polymer's solubility and solid-state packing. While extensive data on polymers derived specifically from this compound is limited, the synthesis of PPEs from similar diethynylbenzene monomers is well-documented. nih.govresearchgate.net
Table 2: Potential Comonomers for PPE Synthesis with this compound
| Comonomer | Potential Polymer Properties |
|---|---|
| 1,4-Diiodobenzene | Rigid backbone, potentially high conjugation length |
| 2,5-Dialkoxy-1,4-diiodobenzene | Increased solubility, tunable electronic properties |
The resulting trifluoromethyl-functionalized PPEs could find applications in organic electronics, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Network Polymer Formation with this compound as a Cross-Linker
The primary route to forming network polymers using this compound involves the thermal or catalytic polymerization of its ethynyl groups. In its role as a cross-linker, this molecule can be co-polymerized with other monomers or used to cross-link pre-existing polymer chains that have appropriate reactive sites. The resulting materials are typically thermosetting resins, which form rigid, three-dimensional networks upon curing and are known for their high thermal stability and mechanical strength.
The trifluoromethyl (-CF3) group plays a significant role in influencing the properties of both the monomer and the final polymer network. It is known to enhance the solubility of the monomer in organic solvents, which can be advantageous for processing. In the final polymer, the -CF3 group can improve thermal stability, chemical resistance, and dielectric properties, while also potentially lowering the moisture absorption of the material.
The cross-linking reactions of the diethynyl groups can proceed through several pathways, most notably through thermal polymerization, which involves complex reactions including cyclotrimerization to form 1,3,5- or 1,2,4-trisubstituted benzene rings, and other addition and coupling reactions. These reactions lead to the formation of a highly cross-linked, rigid network structure.
Detailed Research Findings
While specific research exclusively focused on this compound as a cross-linker is limited, studies on analogous diethynylbenzene derivatives provide a clear indication of its potential. Research on compounds like 1,3-diethynylbenzene (B158350) has demonstrated their ability to form network polymers with high thermal stability and char yields. The introduction of the trifluoromethyl group is expected to further enhance these properties.
The formation of these networks is typically monitored using techniques such as Differential Scanning Calorimetry (DSC) to determine the curing temperature and enthalpy of the polymerization reaction. The thermal stability of the resulting thermosets is evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of the material as a function of temperature. The mechanical properties of the cured resins, such as their storage modulus and glass transition temperature, are often characterized by Dynamic Mechanical Analysis (DMA).
The following tables present a summary of the expected properties and characterization data for network polymers formed using this compound as a cross-linker, based on findings from analogous systems.
Table 1: Expected Properties of Network Polymers Derived from this compound
| Property | Expected Outcome | Rationale |
| Thermal Stability | High | The formation of a highly cross-linked aromatic network and the presence of the stable C-F bonds in the trifluoromethyl group contribute to excellent thermal resistance. |
| Char Yield at High Temperatures | High | Aromatic network polymers typically exhibit high char yields, indicating good performance in high-temperature or ablative applications. |
| Solubility of Monomer | Enhanced | The trifluoromethyl group generally increases the solubility of organic molecules in a range of solvents, facilitating processing. |
| Dielectric Constant | Low | The incorporation of fluorine tends to lower the dielectric constant of polymers, making them suitable for microelectronics applications. |
| Moisture Absorption | Low | The hydrophobic nature of the trifluoromethyl group is expected to reduce the uptake of water by the polymer network. |
| Mechanical Strength | High | The rigid, three-dimensional cross-linked structure results in a material with high modulus and strength. |
Table 2: Typical Characterization Data for Thermoset Resins from Diethynylbenzene Derivatives
| Analytical Technique | Parameter Measured | Typical Findings for Analogous Systems |
| Differential Scanning Calorimetry (DSC) | Curing Temperature (Tcure) | An exothermic peak is observed, typically in the range of 150-250 °C, indicating the cross-linking reaction. |
| Enthalpy of Polymerization (ΔH) | Provides a measure of the extent of the curing reaction. | |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | High decomposition temperatures, often exceeding 400 °C in an inert atmosphere. |
| Char Yield at 800 °C | Typically high, often in the range of 70-90%, indicating excellent thermal stability. | |
| Dynamic Mechanical Analysis (DMA) | Storage Modulus (E') | High storage modulus below the glass transition temperature, indicative of a rigid material. |
| Glass Transition Temperature (Tg) | Often very high or not detectable due to the high cross-link density. |
Based on the current available information, there is a significant lack of specific computational and theoretical research focused solely on the chemical compound this compound. In-depth scholarly articles and dedicated studies providing detailed data on its electronic structure, molecular orbitals, and reaction mechanisms, as specified in the requested outline, are not readily found in the public domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure and content requirements at this time. The necessary detailed research findings, data tables, and specific computational results for this particular compound are not available in published scientific literature.
Computational and Theoretical Investigations of 1,3 Diethynyl 5 Trifluoromethyl Benzene and Its Derivatives
Influence of the Trifluoromethyl Group on the Electronic and Steric Landscape of 1,3-Diethynyl-5-(trifluoromethyl)benzene
The trifluoromethyl (-CF3) group, a prevalent substituent in medicinal chemistry and materials science, profoundly alters the electronic and steric characteristics of the aromatic ring in this compound. mdpi.comnih.gov Its influence is primarily attributed to the high electronegativity of the fluorine atoms.
Computationally, the -CF3 group is characterized as a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). vaia.comvaia.com This effect stems from the significant polarization of the C-F bonds, which draws electron density away from the benzene (B151609) ring, rendering the aromatic system electron-deficient. vaia.com This deactivation of the ring impacts the electron density at the ortho and para positions more significantly than the meta position. vaia.comvaia.com In the context of this compound, this electronic perturbation modulates the reactivity of the entire molecule, including the ethynyl (B1212043) groups.
From a steric standpoint, the trifluoromethyl group is considerably bulkier than a hydrogen or even a methyl group. mdpi.comjst.go.jp This steric hindrance can influence the conformation of the molecule and its derivatives, as well as dictate the feasibility of certain chemical transformations. In reactions sensitive to steric effects, the -CF3 group has been observed to behave as a much larger substituent than might be expected, comparable in size to a sec-butyl group. jst.go.jp This steric demand can play a crucial role in the supramolecular assembly of this compound derivatives by influencing intermolecular packing and the geometry of non-covalent interactions.
Below is an interactive data table summarizing key computational parameters that describe the electronic and steric influence of the trifluoromethyl group on an aromatic ring.
| Parameter | Description | Typical Value/Range | Significance for this compound |
| Hammett Constant (σ_m) | Quantifies the inductive electronic effect of a substituent at the meta position. | ~0.43 | Indicates a strong electron-withdrawing effect, reducing the electron density of the benzene ring. |
| Hammett Constant (σ_p) | Quantifies the combined inductive and resonance electronic effect of a substituent at the para position. | ~0.54 | Further illustrates the potent electron-withdrawing nature of the -CF3 group. |
| van der Waals Radius | The effective radius of the substituent, indicating its steric bulk. | ~2.7 Å | The significant steric profile influences molecular conformation and intermolecular interactions. |
| Hansch Lipophilicity Parameter (π) | Measures the lipophilicity of a substituent. | +0.88 | The -CF3 group increases the lipophilicity of the molecule, which can affect its solubility and transport properties. mdpi.comnih.gov |
Predictive Modeling for Spectroscopic Characteristics of this compound Derivatives
Predictive modeling, primarily through Density Functional Theory (DFT) and other ab initio methods, is a powerful tool for elucidating the spectroscopic characteristics of molecules like this compound and its derivatives. researchgate.net These computational approaches allow for the simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, providing insights that can aid in structural confirmation and the interpretation of experimental data.
In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the nuclei in this compound are significantly influenced by the electronic environment created by the substituents. The potent electron-withdrawing -CF3 group is predicted to cause a downfield shift for the aromatic protons and carbons, as it deshields these nuclei by reducing electron density. libretexts.org Conversely, the ethynyl groups, with their sp-hybridized carbons, also exert distinct electronic effects that would be reflected in the NMR spectra. Computational models can predict these shifts with a reasonable degree of accuracy, aiding in the assignment of peaks in experimentally obtained spectra.
For IR spectroscopy, predictive modeling can determine the vibrational frequencies associated with different molecular motions. For this compound, key predicted vibrational bands would include the C-H stretching of the aromatic ring and terminal alkynes, the C≡C stretching of the ethynyl groups, and the C-F stretching modes of the trifluoromethyl group. The substitution pattern on the benzene ring also gives rise to characteristic bands in the "fingerprint" region of the IR spectrum, particularly the C-H out-of-plane bending (wagging) bands, which are diagnostic for 1,3,5-trisubstituted benzenes. spectroscopyonline.comspectra-analysis.com
The following interactive data table illustrates the kind of predictive data that can be generated for the spectroscopic characteristics of this compound.
| Spectroscopy Type | Predicted Feature | Approximate Predicted Value/Range | Influencing Factors |
| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm | Deshielding due to the electron-withdrawing -CF3 group. |
| ¹H NMR | Acetylenic Proton | 3.0 - 3.5 ppm | Anisotropy of the triple bond. |
| ¹³C NMR | Aromatic Carbons | 120 - 140 ppm | Electron withdrawal by -CF3 and substitution by ethynyl groups. libretexts.org |
| ¹³C NMR | Carbon attached to -CF3 | Quartet (due to C-F coupling) | One-bond coupling to three fluorine atoms. |
| IR | C≡C Stretch | 2100 - 2150 cm⁻¹ | Characteristic alkyne vibration. |
| IR | Aromatic C-H Wag | 810 - 890 cm⁻¹ | Typical for 1,3,5-trisubstituted benzene rings. spectroscopyonline.com |
| IR | C-F Stretch | 1100 - 1300 cm⁻¹ | Strong absorptions characteristic of the -CF3 group. |
Advanced Molecular Dynamics Simulations for Supramolecular Assemblies of this compound
Advanced molecular dynamics (MD) simulations are indispensable for investigating the formation and dynamics of supramolecular assemblies of this compound. nih.govmdpi.com These computational techniques can model the behavior of a large number of molecules over time, providing detailed insights into the non-covalent interactions that govern self-assembly processes. researchgate.netstrath.ac.uk
The supramolecular architecture of this compound and its derivatives is expected to be driven by a combination of π-π stacking interactions and other non-covalent forces. Theoretical studies have shown that ethynyl substituents can enhance the π-π stacking affinity of aromatic rings. nih.gov This suggests that the diethynyl groups in this compound could promote the formation of well-ordered, stacked assemblies.
Applications of 1,3 Diethynyl 5 Trifluoromethyl Benzene in Advanced Materials Science
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) utilizing 1,3-Diethynyl-5-(trifluoromethyl)benzene as a Linker
The construction of crystalline porous materials such as COFs and MOFs relies on the precise geometric arrangement of molecular building blocks. acsmaterial.comresearchgate.net this compound serves as a versatile organic linker, or "strut," that connects nodes (metal clusters in MOFs or organic clusters in COFs) to form extended, porous structures.
The rational design of porous materials using this linker is guided by several key principles:
Geometric Control : The rigid benzene (B151609) core and the defined 120° vector of the two ethynyl (B1212043) groups are ideal for reticular synthesis, a strategy used to create ordered frameworks. acsmaterial.com This geometry naturally lends itself to the formation of 2D hexagonal sheets or 3D frameworks with predictable topologies.
Electronic Tuning : The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. mdpi.com Its incorporation into a framework's backbone significantly alters the electronic landscape. This can lower the energy levels of the framework's frontier molecular orbitals (HOMO and LUMO), which is advantageous for applications in catalysis and electronics.
Pore Environment Modification : The presence of fluorine atoms on the pore walls introduces a high degree of fluorination. This can increase the material's affinity for specific molecules, such as CO2, enhancing gas separation and storage capabilities. nih.gov Fluorination can also create a more hydrophobic or lipophilic pore environment, which can be tailored for selective adsorption or catalysis. mdpi.comnih.gov
Enhanced Stability : The carbon-fluorine bond is exceptionally strong. Incorporating -CF3 groups can enhance the chemical and thermal stability of the resulting COF or MOF, a critical factor for practical applications in harsh conditions. mdpi.com
Covalent Organic Frameworks are constructed entirely from light elements linked by strong covalent bonds, resulting in robust and permanently porous materials. acsmaterial.com The synthesis of COFs using this compound as a monomer would typically proceed via irreversible or dynamic covalent bond formation. A primary synthetic route is the palladium-catalyzed Sonogashira-Hagihara cross-coupling reaction. researchgate.net
In a typical synthesis, this compound would be reacted with a complementary planar monomer featuring multiple halogen atoms (e.g., 1,3,5-tribromobenzene (B165230) or hexaiodobenzene) under catalytic conditions. The resulting network would feature a poly(phenylene ethynylene) backbone. The crystallinity of the final COF, a defining feature, depends on the reversibility or error-correcting nature of the chosen reaction, which allows for the formation of ordered, rather than amorphous, polymer networks. researchgate.net
Table 1: Potential COF Synthesis Parameters
This interactive table outlines hypothetical reaction parameters for synthesizing a COF using this compound.
| Parameter | Value/Condition | Purpose |
| Linker A | This compound | Provides C2 symmetry and fluorine functionality. |
| Linker B | 1,3,5-Tribromobenzene | Provides C3 symmetry node for hexagonal framework. |
| Catalyst System | Pd(PPh3)4 / CuI | Standard for Sonogashira-Hagihara coupling. researchgate.net |
| Solvent | Toluene/Triethylamine (B128534) | Solvent and base to neutralize HX byproduct. researchgate.net |
| Temperature | 60-100 °C | To facilitate reaction while minimizing side reactions. |
| Resulting Linkage | Ethynylene (-C≡C-) | Forms the conjugated backbone of the COF. |
Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters connected by organic ligands. mdpi.comjte.edu.vn While ethynyl groups can directly coordinate to certain transition metals, a more common strategy involves modifying the linker to include standard coordinating groups like carboxylates or nitrogen heterocycles.
For instance, the ethynyl groups of this compound could be oxidized to form carboxylic acid groups, yielding 5-(trifluoromethyl)isophthalic acid . This dicarboxylate ligand could then be reacted with various metal salts (e.g., of Zinc, Copper, or Zirconium) under solvothermal conditions to fabricate new MOF structures. The resulting MOFs would benefit from the electronic influence of the -CF3 group and could exhibit unique adsorption or catalytic properties due to the fluorinated pore surfaces. nih.govresearchgate.net The design approach can be highly targeted to create materials with specific functions, such as decorating the MOF walls with groups for selective heavy metal capture. rsc.org
Organic Conjugated Polymers and Oligomers Derived from this compound
Beyond porous frameworks, this compound is a valuable monomer for synthesizing soluble, processable conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic thin-film transistors (OTFTs) and sensors. mdpi.com
Poly(phenylene ethynylene)s are a major class of conjugated polymers known for their rigidity and excellent photophysical properties. The polymerization of this compound, typically with a dihalogenated aromatic comonomer via a Sonogashira coupling reaction, yields a trifluoromethyl-substituted PPE. rsc.org
The use of a meta-substituted monomer like 1,3-diethynylbenzene (B158350) results in a kinked polymer backbone. Unlike their linear para-linked counterparts, these kinked structures often exhibit reduced π-conjugation but significantly improved solubility in common organic solvents. This enhanced solubility is a crucial advantage for solution-based processing and device fabrication. The synthesis of related poly(1,3-phenylene) structures has also been explored, highlighting the interest in non-linear conjugated backbones. chemrxiv.org
The specific structure of this monomer dictates the properties of the resulting polymers, establishing clear structure-property relationships. researchgate.net
Electronic Properties : The potent electron-withdrawing nature of the -CF3 group significantly lowers the HOMO and LUMO energy levels of the polymer. This generally increases the polymer's electron affinity and its stability against oxidation, making it a candidate for n-type or ambipolar semiconductor applications.
Optical Properties : The meta-linkage interrupts the flow of π-conjugation along the polymer backbone compared to a fully para-linked PPE. This interruption leads to a larger energy gap between the HOMO and LUMO, resulting in absorption and fluorescence spectra that are blue-shifted (shifted to shorter wavelengths) relative to their para-linked analogues.
Physical Properties : The introduction of bulky -CF3 groups and the kinked meta-phenylene units disrupts intermolecular π–π stacking. While this can reduce charge carrier mobility in some cases, it is also the primary reason for the enhanced solubility and processability of these polymers compared to their rigid-rod para-linked isomers.
Table 2: Predicted Property Comparison of PPEs
This interactive table compares the expected properties of a hypothetical PPE derived from this compound with a standard para-linked PPE.
| Property | PPE from 1,4-Diethynylbenzene (Para-linked) | PPE from 1,3-Diethynyl-5-(CF3)benzene (Meta-linked, CF3) | Rationale |
| Conjugation Length | High | Lower | Meta-linkage disrupts π-orbital overlap. researchgate.net |
| Solubility | Low | High | Kinked backbone and bulky -CF3 group reduce packing. |
| Absorption Max (λ_max) | Longer Wavelength (e.g., Blue-Green) | Shorter Wavelength (e.g., UV-Violet) | Larger HOMO-LUMO gap due to reduced conjugation. researchgate.net |
| LUMO Energy Level | Higher | Lower | Strong electron-withdrawing effect of -CF3 group. mdpi.com |
| Oxidative Stability | Moderate | High | Lower HOMO energy level makes it harder to oxidize. mdpi.com |
Role of this compound in Supramolecular Chemistry and Self-Assembly
The unique geometry and electronic profile of this compound make it a molecule of interest for supramolecular chemistry. The 120° angle of the ethynyl groups provides a defined structural scaffold, while the trifluoromethyl group introduces significant electronic perturbation and potential for specific intermolecular interactions, such as halogen bonding or dipole-dipole interactions.
Design of Host-Guest Systems and Molecular Machines
A comprehensive review of available scientific literature does not currently yield specific examples of this compound being incorporated into host-guest systems or molecular machines. The design of such systems relies on precise, programmable non-covalent interactions to achieve functions like molecular recognition or controlled motion.
While the rigid, V-shaped structure of this compound makes it a geometrically suitable component for constructing molecular clefts or cavities, its application in this area has not been documented. The principles of host-guest chemistry often utilize macrocycles or pre-organized molecular architectures to encapsulate guest molecules. Similarly, the development of molecular machines is an advanced area of supramolecular chemistry where molecules are designed to perform mechanical-like movements in response to external stimuli. Although phenylene ethynylene oligomers are used as rigid rods in such constructs, specific studies employing the this compound moiety for these purposes are not presently available.
Self-Assembled Monolayers and Multilayers Incorporating this compound
Self-assembled monolayers (SAMs) are ordered molecular films that form spontaneously on a substrate surface. The terminal ethynyl groups of this compound have the potential to bind to metal surfaces like gold, although this interaction is less common than the well-established thiol-gold linkage. Research on the parent molecule, 1,3-diethynylbenzene, and other oligo(phenylene-ethynylene) (OPE) derivatives shows they can form organized layers on surfaces, acting as molecular wires.
The introduction of a trifluoromethyl group is expected to significantly influence the properties of any resulting monolayer. The strong dipole moment and steric bulk of the -CF3 group would alter intermolecular interactions and the packing density of the molecules on the substrate. Studies on the self-assembly of 3,5-bis(trifluoromethyl)benzenethiolate on gold have shown that such substitutions can induce distinct polymorphism in the monolayer structure, with the quality of the film being highly dependent on preparation conditions. It is reasonable to infer that this compound would exhibit similarly complex assembly behavior. The electron-withdrawing nature of the -CF3 group would also modify the electronic properties of the molecule-substrate interface. However, direct experimental studies detailing the formation and characterization of SAMs from this compound are not found in the current body of literature.
Electronic and Optoelectronic Materials Incorporating this compound Moieties
The combination of a π-conjugated phenylene ethynylene structure with a potent electron-withdrawing group suggests that this compound is a promising building block for organic electronic and optoelectronic materials. The ethynyl linkages provide a pathway for charge delocalization, while the -CF3 group can be used to tune the energy levels of the frontier molecular orbitals (HOMO and LUMO).
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In the field of OLEDs, materials with trifluoromethyl groups are of significant interest for creating electron-transporting or host materials. The -CF3 group lowers both the HOMO and LUMO energy levels, which can facilitate electron injection and transport while also increasing the oxidative stability of the material. For instance, donor-acceptor molecules utilizing 1,4-Bis(trifluoromethyl)benzene as the acceptor moiety have been successfully employed as emitters exhibiting thermally activated delayed fluorescence (TADF). These materials leverage the electronic properties of the trifluoromethyl-substituted ring to achieve efficient light emission.
Table 1: Properties of Related Donor-Acceptor-Donor TADF Emitters This table presents data for compounds using a related trifluoromethylated acceptor, demonstrating the impact of such groups on material properties relevant to OLEDs.
| Donor Moiety | Acceptor Moiety | ΔEST (eV) | kRISC (s⁻¹) | Emission Color |
| Phenoxazine | 1,4-Bis(trifluoromethyl)benzene | ~0.02 | 1.92 x 10⁴ | - |
| 9,9-dimethyl-9-10-dihydroacridine | 1,4-Bis(trifluoromethyl)benzene | ~0.02 | 5.45 x 10⁵ | Cyan |
| Phenothiazine | 1,4-Bis(trifluoromethyl)benzene | ~0.02 | - | - |
| Data sourced from a study on related TADF emitters. |
Fluorescent Probes and Chemosensors Derived from this compound
Fluorescent chemosensors operate by signaling the presence of an analyte through a change in their fluorescence properties. The design often involves a fluorophore unit linked to a receptor site that selectively binds the target analyte. The ethynyl groups of this compound are highly versatile handles for constructing more complex molecules through reactions like the Sonogashira coupling. This would allow the attachment of this trifluoromethyl-phenylene ethynylene core to various receptor units or other fluorophores.
The trifluoromethyl group itself can influence fluorescence, often leading to shifts in emission wavelengths and affecting quantum yields. Furthermore, polymers containing phenylene ethynylene units have been developed as sensitive fluorescent sensors for ions and other small molecules. Despite this potential, the scientific literature does not currently contain specific examples of fluorescent probes or chemosensors synthesized from this compound.
Charge Transport Properties in Materials Based on this compound
The charge transport characteristics of materials are fundamental to their performance in electronic devices. For organic semiconductors, charge transport occurs via a "hopping" mechanism between adjacent molecules or polymer chains. The rate of this hopping is influenced by the electronic coupling between the molecules and the energy required to reorganize the molecular structure upon charge transfer.
Theoretical studies using Density Functional Theory (DFT) on poly(arylene-ethynylene) derivatives show that their three-dimensional packing and interchain distances are critical for charge transport. The introduction of a trifluoromethyl group, with its strong electron-withdrawing nature, would be expected to lower the LUMO energy level, making materials derived from it better electron conductors (n-type). This is a common strategy for designing n-type organic semiconductors.
While direct measurements of charge mobility in materials based solely on this compound are not available, data from related oligo(phenylene ethynylene) systems provide insight. For example, studies on the electron transfer rate through phenyleneethynylene linkers have determined decay constants (β) that quantify how quickly the transfer rate decreases with distance. For a phenyleneethynylene linker, a low decay constant of 0.05 Å⁻¹ has been reported, indicating efficient charge transport over the length of the molecule.
No Published Research Found on the Catalytic and Ligand Design Applications of this compound
Despite a comprehensive search of scientific literature and chemical databases, no published research, data, or detailed findings could be located regarding the specific applications of the chemical compound this compound in the fields of catalysis and ligand design.
While the compound is commercially available, there is no accessible scientific literature detailing its use as a precursor for homogeneous or heterogeneous catalysts. Similarly, no studies were found that describe the design, synthesis, or application of ligands featuring the this compound scaffold.
The initial search strategy aimed to uncover information on the following topics as per the user's request:
Catalytic Applications and Ligand Design Derived from this compound
Design of Ligands Featuring Trifluoromethylated Ethynylphenyl Scaffolds
Subsequent, more targeted searches for the exact compound name in conjunction with keywords such as "catalysis," "ligand," "precursor," and "synthesis" also failed to yield any relevant results. Broader inquiries into diethynylbenzene derivatives with other electron-withdrawing groups provided general principles but no specific data on the trifluoromethyl-substituted compound .
Therefore, it is not possible to generate the requested article as there are no research findings to report or analyze for the specified sections and subsections. The absence of literature suggests that the catalytic and ligand design potential of this compound may be an unexplored area of chemical research.
Emerging Research Directions and Future Outlook for 1,3 Diethynyl 5 Trifluoromethyl Benzene
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The development of sustainable and efficient methods for synthesizing 1,3-diethynyl-5-(trifluoromethyl)benzene and its derivatives is a key area of research. Traditional synthetic routes often rely on harsh reaction conditions, expensive catalysts, and generate significant chemical waste. To address these challenges, researchers are exploring greener alternatives.
One promising approach is the use of multicomponent reactions (MCRs) which can significantly improve step-economy and reduce waste. For instance, a metal-free and additive-free MCR for the hydrosulfonylation of alkynes has been reported, offering a mild and efficient route to vinyl sulfones. rsc.org This type of reaction could potentially be adapted for the functionalization of the ethynyl (B1212043) groups in this compound.
Furthermore, the principles of green chemistry are being applied to the synthesis of related aromatic compounds. stmjournals.comnih.gov This includes the use of Brønsted acids as catalysts in metal- and solvent-free conditions for the aromatic C–H functionalization of arenes with 1,5-enynes, a reaction that proceeds with wide functional group tolerance. rsc.org Another green approach involves the use of p-toluenesulfonic acid (PTSA) as a catalyst for the synthesis of 1,3,5-triarylbenzenes from acetophenones under solvent-free conditions. rsc.org The development of catalyst-free methods, such as the hexadehydro-Diels-Alder (HDDA) reaction for the synthesis of fused aryl halides, also holds promise for more sustainable synthetic pathways. chu.edu.cn
The table below summarizes some of the emerging sustainable synthetic methodologies that could be relevant for the production of this compound and its derivatives.
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Multicomponent Reactions (MCRs) | Multiple components react in a single step to form a complex product. | Increased efficiency, reduced waste, and milder reaction conditions. |
| Brønsted Acid Catalysis | Utilizes a proton donor as a catalyst in metal- and solvent-free conditions. | Avoids the use of expensive and potentially toxic metal catalysts. |
| PTSA-Catalyzed Synthesis | Employs p-toluenesulfonic acid as a catalyst under solvent-free conditions. | Economical and environmentally friendly approach. |
| Hexadehydro-Diels-Alder (HDDA) Reaction | A catalyst-free method for the formation of aromatic rings. | High atom economy and reduced environmental impact. |
Advanced Applications in Responsive Materials and Smart Systems
The unique electronic properties of this compound make it an attractive monomer for the creation of "smart" polymers and responsive materials. These materials can change their properties in response to external stimuli such as light, heat, pH, or electric fields. nih.govrsc.org
The ethynyl groups of this compound can be readily polymerized to form conjugated polymers. The trifluoromethyl group, being strongly electron-withdrawing, can significantly influence the electronic and photophysical properties of the resulting polymer. This allows for the fine-tuning of the material's response to stimuli. For example, polymers incorporating this monomer could be designed to exhibit changes in their fluorescence or conductivity upon exposure to specific analytes, making them suitable for sensor applications.
Stimuli-responsive polymers have a wide range of potential applications, including drug delivery, biosensing, and the development of artificial muscles. rsc.org For instance, hydrogels with stimuli-responsive properties are being developed for the controlled release of therapeutics. mdpi.com The incorporation of this compound into such systems could lead to materials with enhanced sensitivity and functionality.
| Type of Stimulus | Potential Application of this compound-based Materials |
| Light (Photo-responsive) | Optical switching, data storage, photo-patterning. |
| pH | Drug delivery, biosensors, smart coatings. |
| Temperature (Thermo-responsive) | Actuators, smart textiles, controlled release systems. |
| Electric Field | Electroactive polymers for artificial muscles and sensors. nih.gov |
Integration of this compound into Nanoscale Architectures
The rigid, well-defined structure of this compound makes it an excellent building block for the construction of ordered nanoscale architectures. These include metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and self-assembled monolayers.
MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The diethynyl functionality of this compound can be used to create porous frameworks with high surface areas and tunable pore sizes. nih.govnih.govrsc.org The trifluoromethyl groups can modify the chemical environment within the pores, potentially enhancing the selectivity for gas storage and separation applications. For example, MOFs based on the related 1,3,5-triethynylbenzene (B1295396) have been investigated for their potential in photocatalysis. researchgate.net
Self-assembly is another powerful strategy for creating complex nanostructures. researchgate.net The interplay of intermolecular forces, such as π-π stacking and hydrogen bonding, can direct the spontaneous organization of this compound molecules into well-defined patterns on surfaces. The trifluoromethyl group can influence the packing and stability of these self-assembled structures. Such ordered molecular layers have potential applications in nanoelectronics, sensing, and catalysis.
Future Directions in Computational Design and Prediction of Novel Materials from this compound
Computational modeling and simulation are becoming indispensable tools in materials science for predicting the properties of new materials before they are synthesized in the lab. bohrium.comresearchgate.netnih.govbohrium.com This "materials by design" approach can significantly accelerate the discovery and development of novel materials derived from this compound.
Quantum chemical calculations, such as density functional theory (DFT), can be used to predict the electronic structure, optical properties, and reactivity of polymers and other materials incorporating the this compound unit. rsc.org These calculations can help researchers understand how the trifluoromethyl group influences the material's properties and guide the design of new monomers with desired characteristics.
Molecular dynamics (MD) simulations can be employed to study the self-assembly behavior of this compound and the morphology of the resulting nanostructures. By simulating the interactions between molecules and with a substrate, researchers can gain insights into the factors that control the formation of ordered architectures.
Machine learning and artificial intelligence are also emerging as powerful tools for predicting polymer properties. bohrium.comarxiv.orgmdpi.com By training models on existing experimental and computational data, it is possible to develop predictive models that can rapidly screen large numbers of virtual candidate materials, identifying those with the most promising properties for specific applications.
| Computational Method | Application in Designing Materials from this compound |
| Density Functional Theory (DFT) | Predicting electronic structure, optical properties, and reactivity of polymers. rsc.org |
| Molecular Dynamics (MD) | Simulating self-assembly behavior and morphology of nanostructures. |
| Machine Learning | Predicting polymer properties and accelerating the discovery of new materials. bohrium.comarxiv.orgmdpi.com |
Challenges and Opportunities in the Scalable Production and Industrial Application of this compound Derived Materials
While the research on this compound and its derivatives is promising, there are several challenges that need to be addressed before these materials can be produced on a large scale and used in industrial applications.
One of the main challenges is the development of cost-effective and scalable synthetic routes for the monomer itself. The current laboratory-scale syntheses may not be economically viable for large-scale production. Further research into more efficient catalytic systems and process optimization is needed.
Another challenge is the processing of the resulting polymers and materials. Many conjugated polymers are insoluble and infusible, which makes them difficult to process into films, fibers, or other useful forms. The development of new polymerization techniques, such as chain-growth polymerization in high internal phase emulsions, could offer solutions to this problem by producing materials with controlled morphology. researchgate.net
Despite these challenges, the potential applications for materials derived from this compound are vast. The unique combination of properties offered by this monomer makes it a promising candidate for use in a wide range of high-tech applications, including electronics, photonics, and advanced composites. As research continues to advance, it is likely that new and innovative applications for this versatile building block will emerge.
Conclusion: Synthesizing Knowledge on 1,3 Diethynyl 5 Trifluoromethyl Benzene
Summary of Key Findings and Contributions to the Field
1,3-Diethynyl-5-(trifluoromethyl)benzene is a highly functionalized aromatic compound with a unique combination of structural and electronic features. Its synthesis is accessible through standard cross-coupling methodologies, and its characterization is well-defined by spectroscopic techniques. The presence of two reactive ethynyl (B1212043) groups and an electron-withdrawing trifluoromethyl group makes it a valuable and versatile building block. Its primary contributions to the field are as a rigid linker for supramolecular chemistry and MOFs, a monomer for functional polymers, and a precursor for complex organometallic and conjugated systems.
Reiteration of the Unique Role of this compound in Advanced Chemical Research
The unique role of this compound in advanced chemical research stems from the synergistic interplay of its three key components. The benzene (B151609) core provides a stable scaffold, the diethynyl groups offer geometric rigidity and versatile reactivity for building larger structures, and the trifluoromethyl group acts as a powerful electronic modulator. This trifecta of properties allows chemists to design and synthesize novel materials with precisely tailored characteristics for applications ranging from organic electronics to porous materials and organometallic catalysis. As the demand for sophisticated functional materials grows, the importance of such well-designed molecular building blocks is set to increase.
Q & A
Q. What are the common synthetic routes for 1,3-Diethynyl-5-(trifluoromethyl)benzene?
- Methodological Answer : The compound is synthesized via two primary routes:
- Copper-mediated trifluoromethylation : Reacting aryl halides with trifluoromethyl sulfonium salts (e.g., Me₃S⁺CF₃) in the presence of CuI as a catalyst. Reaction conditions typically involve THF at 60–80°C for 12–24 hours .
- Ethynylation of precursors : Starting with 3-methyl-5-trifluoromethylbenzene, ethynyl groups are introduced using ethynylating agents (e.g., trimethylsilylacetylene) under Sonogashira coupling conditions .
Key Table:
| Reagent/Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| CuI, Me₃S⁺CF₃ | THF | 60–80°C | 65–75 |
| Pd(PPh₃)₄, TMSA | DMF | 100°C | 70–85 |
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- 1H and 19F NMR : Confirm substituent positions and purity. For example, trifluoromethyl groups show a singlet at δ -61.4 ppm in 19F NMR, while ethynyl protons appear at δ 2.8–3.2 ppm in 1H NMR .
- IR Spectroscopy : C≡C stretching vibrations near 2100–2250 cm⁻¹ and CF₃ stretches at 1100–1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 228.05 (C₁₁H₅F₃) confirm molecular weight .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties in cross-coupling reactions?
- Methodological Answer : The -CF₃ group acts as a strong electron-withdrawing substituent, lowering the LUMO energy of the benzene ring. This enhances reactivity in:
- Sonogashira Coupling : Accelerates oxidative addition of aryl halides to palladium catalysts, improving yields by 15–20% compared to non-fluorinated analogs .
- Electrophilic Aromatic Substitution : Directs incoming substituents to meta/para positions due to electronic effects, confirmed by DFT calculations .
Data Contradiction Note: In some cases, steric hindrance from -CF₃ may reduce yields in sterically crowded systems. Adjusting solvent polarity (e.g., switching from DMF to DMSO) can mitigate this .
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Common issues and solutions include:
- Inconsistent Catalyst Activity : Use freshly prepared CuI/Pd(PPh₃)₄ and degas solvents to prevent oxidation .
- Byproduct Formation : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of ethynylating agent) .
- Scaling Challenges : Transition from batch to continuous flow reactors for improved heat/mass transfer, achieving >90% reproducibility at >10 g scale .
Q. What experimental designs test the thermal stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min under N₂. Decomposition onset occurs at ~250°C, with 95% mass retention below 200°C .
- DSC (Differential Scanning Calorimetry) : Detects phase transitions; no melting point observed below 150°C, indicating high thermal stability .
- Kinetic Studies : Fit decomposition data to Arrhenius models to predict shelf-life under storage conditions (e.g., activation energy ~120 kJ/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
